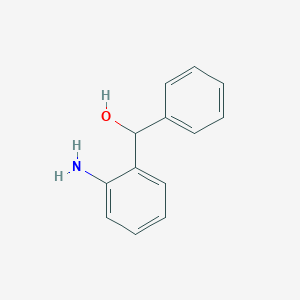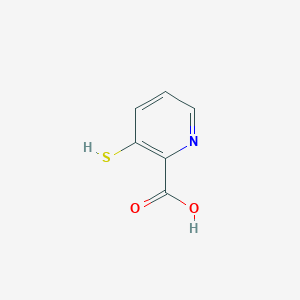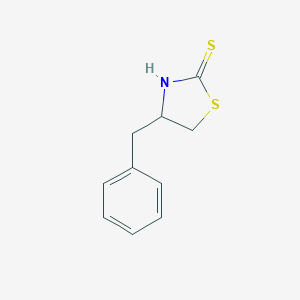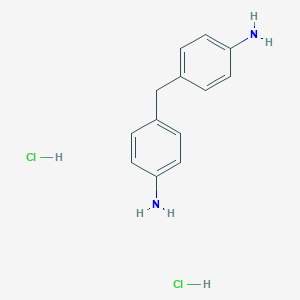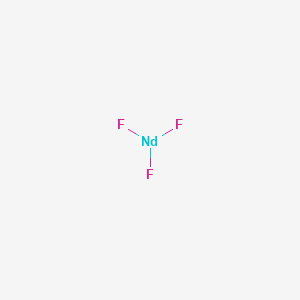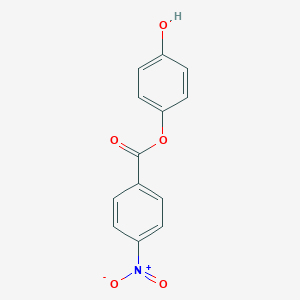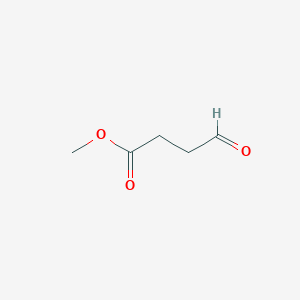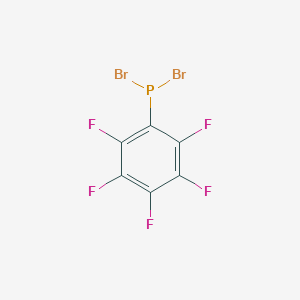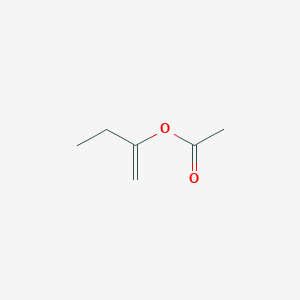
2,3-Dihydroxybutanedioate;tin(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxybutanedioate;tin(4+) is a chemical compound that is commonly used in scientific research. It is a tin complex of tartaric acid and is often used as a chiral ligand in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxybutanedioate;tin(4+) is not well understood. It is believed to act as a Lewis acid, coordinating with other molecules to form chiral complexes. These complexes can then be used in asymmetric synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2,3-Dihydroxybutanedioate;tin(4+). However, it is known to be a relatively non-toxic compound that is not harmful to humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-Dihydroxybutanedioate;tin(4+) in lab experiments is its ability to act as a chiral ligand in asymmetric synthesis. This allows researchers to synthesize chiral compounds in a more efficient and cost-effective manner. However, one limitation of using 2,3-Dihydroxybutanedioate;tin(4+) is that it is not suitable for all types of reactions and may not be effective in certain circumstances.
Direcciones Futuras
There are several future directions for research involving 2,3-Dihydroxybutanedioate;tin(4+). One area of interest is the development of new chiral ligands based on this compound. Researchers are also exploring the use of 2,3-Dihydroxybutanedioate;tin(4+) in the synthesis of new pharmaceuticals and natural products. Additionally, there is ongoing research into the mechanism of action of this compound and its potential applications in other areas of chemistry.
Conclusion:
In conclusion, 2,3-Dihydroxybutanedioate;tin(4+) is a useful compound in scientific research, particularly in the field of asymmetric synthesis. Its ability to act as a chiral ligand makes it a valuable tool for the synthesis of chiral compounds. While there is still much to learn about the mechanism of action and potential applications of this compound, ongoing research is likely to yield new insights and discoveries in the future.
Métodos De Síntesis
The synthesis of 2,3-Dihydroxybutanedioate;tin(4+) can be achieved by reacting tin(IV) chloride with tartaric acid in the presence of a base. The resulting compound is a white solid that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
2,3-Dihydroxybutanedioate;tin(4+) is commonly used in asymmetric synthesis as a chiral ligand. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of chiral catalysts for use in organic reactions.
Propiedades
Número CAS |
14844-29-2 |
|---|---|
Nombre del producto |
2,3-Dihydroxybutanedioate;tin(4+) |
Fórmula molecular |
C4H4O6Sn+2 |
Peso molecular |
266.78 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioate;tin(4+) |
InChI |
InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+4/p-2 |
Clave InChI |
BEDWIHMMPCXSCV-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4] |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4] |
Otros números CAS |
14844-29-2 |
Sinónimos |
tin tartrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)
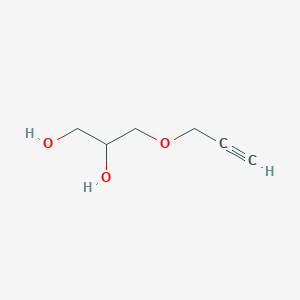
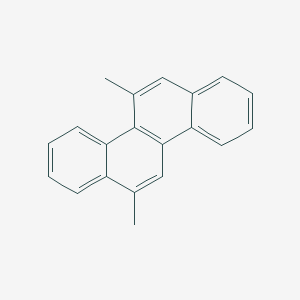
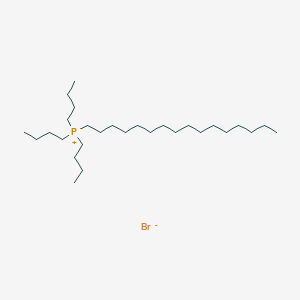
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)
